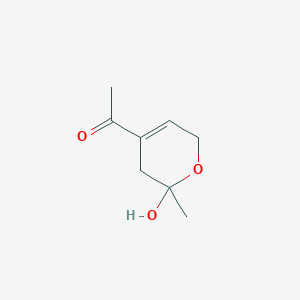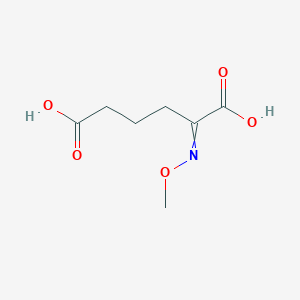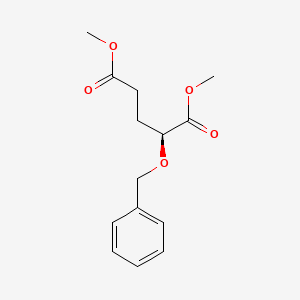![molecular formula C14H14O3 B14202300 2',3'-Dimethoxy[1,1'-biphenyl]-2-ol CAS No. 855629-52-6](/img/structure/B14202300.png)
2',3'-Dimethoxy[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C14H14O3 It is a derivative of biphenyl, where two methoxy groups are attached to the biphenyl structure at the 2’ and 3’ positions, and a hydroxyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy groups or convert the hydroxyl group to a hydrogen atom.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar solvents.
Major Products
Oxidation: Formation of 2’,3’-dimethoxy[1,1’-biphenyl]-2-one.
Reduction: Formation of 2’,3’-dimethoxy[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups can affect the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dimethoxy[1,1’-biphenyl]
- 2,2’-Dimethoxy[1,1’-biphenyl]
- 3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diol
Uniqueness
2’,3’-Dimethoxy[1,1’-biphenyl]-2-ol is unique due to the specific positioning of its methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
855629-52-6 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)phenol |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-5-7-11(14(13)17-2)10-6-3-4-8-12(10)15/h3-9,15H,1-2H3 |
InChI Key |
VJEUXOINDMQSOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


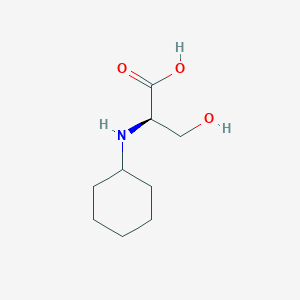
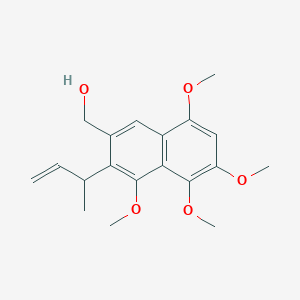
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)

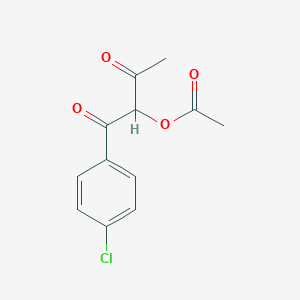
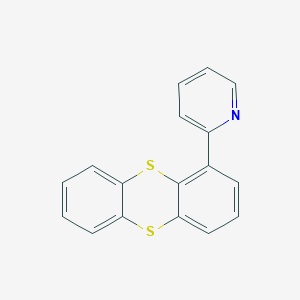
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
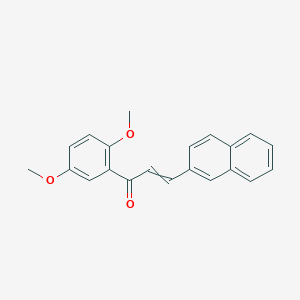
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
